molecular formula C8H10N2 B1197369 5,6,7,8-テトラヒドロキナゾリン CAS No. 5632-33-7

5,6,7,8-テトラヒドロキナゾリン

カタログ番号: B1197369
CAS番号: 5632-33-7
分子量: 134.18 g/mol
InChIキー: SMSHIXOEBWOYJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydroquinazoline is a heterocyclic organic compound that features a quinazoline ring system with four hydrogen atoms added to the 5, 6, 7, and 8 positions. This compound is of significant interest due to its presence in various natural products and its potential pharmaceutical applications. The quinazoline skeleton is a core structure in many biologically active molecules, making 5,6,7,8-tetrahydroquinazoline a valuable target for synthetic and medicinal chemistry.

科学的研究の応用

Antitubercular Activity

Recent studies have highlighted the potential of 5,6,7,8-tetrahydroquinazoline derivatives in combating tuberculosis. A notable research effort demonstrated that newly synthesized derivatives exhibited high binding affinity towards key enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) . These compounds were identified as promising candidates for the development of new antitubercular agents against multidrug-resistant strains.

Key Findings:

  • Molecular Docking Studies: The synthesized compounds showed binding scores ranging from -9.0 to -9.7 kcal/mol towards DHFR, indicating strong potential for inhibiting this enzyme .
  • Inhibition Activity: High inhibition activity was also predicted against β-glucosidase, suggesting a dual therapeutic approach for both tuberculosis and diabetes management.

Antidiabetic Properties

The antidiabetic potential of 5,6,7,8-tetrahydroquinazoline derivatives is particularly noteworthy. The ability of these compounds to inhibit α- and β-glucosidases positions them as candidates for managing blood sugar levels . The molecular docking studies further confirmed their efficacy against these enzymes.

Implications:

  • Therapeutic Development: The inhibition of glucosidases can lead to the design of new drugs aimed at controlling diabetes by slowing carbohydrate absorption in the intestines.

Cancer Therapy

The applications of 5,6,7,8-tetrahydroquinazoline extend into oncology as well. Research has indicated that certain derivatives can act as potent antagonists against the C5a receptor, which is implicated in cancer progression . These compounds were synthesized with varying substituents to determine structure-activity relationships that enhance their anticancer properties.

Notable Outcomes:

  • Anticancer Activity: Compounds derived from 5,6,7,8-tetrahydroquinazoline exhibited high binding affinity for the C5a receptor and demonstrated significant antiproliferative effects across various cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) .

Summary Table of Applications

ApplicationMechanismKey FindingsReferences
AntitubercularInhibition of key enzymesHigh binding affinity towards DHFR and others
AntidiabeticInhibition of α- and β-glucosidasesEffective in controlling blood sugar levels
Cancer TherapyC5a receptor antagonismSignificant antiproliferative activity

生化学分析

Biochemical Properties

5,6,7,8-Tetrahydroquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, molecular docking studies have shown that 5,6,7,8-Tetrahydroquinazoline exhibits high binding affinity towards enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase . These interactions suggest that 5,6,7,8-Tetrahydroquinazoline could be a potential inhibitor of these enzymes, thereby affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of 5,6,7,8-Tetrahydroquinazoline on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5,6,7,8-Tetrahydroquinazoline derivatives have demonstrated antitubercular activity by inhibiting essential enzymes in Mycobacterium tuberculosis . . These effects highlight the compound’s ability to modulate cellular functions and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of 5,6,7,8-Tetrahydroquinazoline involves several key interactions at the molecular level. This compound binds to specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways. For instance, the high binding affinity of 5,6,7,8-Tetrahydroquinazoline towards dihydrofolate reductase and pantothenate kinase suggests that it can effectively inhibit these enzymes, leading to a reduction in folate and coenzyme A synthesis . These interactions result in significant changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydroquinazoline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antitubercular and antidiabetic activities . At higher doses, toxic or adverse effects may be observed. For example, high doses of 5,6,7,8-Tetrahydroquinazoline could potentially lead to cytotoxicity in certain cell types . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

5,6,7,8-Tetrahydroquinazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibition of dihydrofolate reductase and pantothenate kinase affects the synthesis of folate and coenzyme A, respectively . These interactions can lead to alterations in metabolic flux and changes in metabolite levels, impacting overall cellular metabolism. The detailed metabolic pathways involving 5,6,7,8-Tetrahydroquinazoline are still being elucidated, but its role in key biochemical processes is evident.

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydroquinazoline is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The precise localization of 5,6,7,8-Tetrahydroquinazoline can influence its interactions with target enzymes and proteins, thereby modulating its biological effects.

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6,7,8-tetrahydroquinazoline involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and typically results in high yields . The process is straightforward and involves the formation of the quinazoline ring through a cyclization reaction.

Industrial Production Methods: Industrial production of 5,6,7,8-tetrahydroquinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Protecting groups at the C2 position of the quinazoline ring can be introduced and later removed to facilitate further functionalization .

化学反応の分析

Types of Reactions: 5,6,7,8-Tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to different hydrogenation states.

    Substitution: Substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution can introduce halogen atoms or other functional groups into the ring .

類似化合物との比較

    Quinazoline: The parent compound of 5,6,7,8-tetrahydroquinazoline, lacking the additional hydrogen atoms.

    Quinazolinone: A related compound with a carbonyl group at the 4-position.

    6-Amino-tetrahydroquinazoline: A derivative with an amino group at the 6-position.

Uniqueness: 5,6,7,8-Tetrahydroquinazoline is unique due to its specific hydrogenation state, which can influence its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a pharmaceutical scaffold make it a valuable compound for research and development.

生物活性

5,6,7,8-Tetrahydroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antitumor, antitubercular, and antidiabetic effects, supported by research findings and data tables.

Overview of Biological Activities

5,6,7,8-Tetrahydroquinazoline and its derivatives have been investigated for various biological activities:

  • Antitumor Activity : Several studies have reported the ability of tetrahydroquinazoline derivatives to inhibit tumor cell growth. For instance, a compound derived from tetrahydroquinazoline exhibited an IC50 value of 108M10^{-8}M against tumor cells in vitro .
  • Antitubercular Activity : Novel derivatives have shown high binding affinity towards key enzymes involved in Mycobacterial tuberculosis. In particular, they target dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), indicating potential as new antitubercular agents .
  • Antidiabetic Activity : The compounds have also demonstrated inhibitory activity against α- and β-glucosidases, suggesting their potential use in managing diabetes .

Antitumor Activity

A study evaluated the cytotoxic effects of various tetrahydroquinazoline derivatives on human cancer cell lines. The most active compounds induced significant cell cycle alterations and mitochondrial membrane depolarization in A2780 cells. The results indicated that these compounds could increase reactive oxygen species (ROS) production significantly compared to untreated controls .

CompoundIC50 (μM)Mechanism of Action
(R)-5a25Induces ROS production and mitochondrial depolarization
(S)-5a50Alters cell cycle phases

Antitubercular Activity

The synthesis of new 5,6,7,8-tetrahydroquinazoline derivatives has revealed promising antitubercular properties. Molecular docking studies indicated that these compounds exhibited high binding affinities towards DHFR and other essential enzymes in Mycobacterium tuberculosis:

CompoundTarget EnzymeBinding Affinity
Tetrahydroquinazoline Derivative ADHFRHigh
Tetrahydroquinazoline Derivative BMtPanKModerate

These findings suggest that tetrahydroquinazolines could be developed into effective treatments against multidrug-resistant tuberculosis strains .

Antidiabetic Activity

In addition to their antitumor and antitubercular activities, tetrahydroquinazolines have been identified as potential inhibitors of glucosidases. This property may help in managing diabetes by slowing carbohydrate absorption:

CompoundInhibition (%) at 100 μM
Derivative A85
Derivative B78

These results highlight the versatility of tetrahydroquinazolines in targeting metabolic processes related to diabetes .

Case Studies

  • Case Study on Antitumor Effects : In vitro studies involving A2780 ovarian cancer cells demonstrated that (R)-5a significantly affected mitochondrial function and increased ROS levels. This compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment .
  • Case Study on Antitubercular Properties : A series of synthesized tetrahydroquinazoline derivatives were tested against Mycobacterium tuberculosis. The most potent derivative showed an IC50 value indicating strong inhibitory activity against the growth of the bacteria, supporting its development as a new antitubercular drug .

特性

IUPAC Name

5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHIXOEBWOYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=NC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348448
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-33-7
Record name 5,6,7,8-Tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5632-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 2
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 3
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 4
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 5
5,6,7,8-Tetrahydroquinazoline
Reactant of Route 6
5,6,7,8-Tetrahydroquinazoline
Customer
Q & A

A: 5,6,7,8-Tetrahydroquinazoline derivatives often act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for DNA synthesis. [] Inhibition of DHFR disrupts folate metabolism and consequently, DNA synthesis, impacting cell growth and proliferation. [, ] Notably, several studies highlight the potential of these compounds as antiparasitic and antitumor agents due to their ability to inhibit DHFR from specific organisms like Pneumocystis carinii and Toxoplasma gondii. [, , , ]

A: Information regarding the material compatibility and stability of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research papers. The studies primarily focus on synthesizing and investigating the biological activity of various substituted derivatives. [, , , , , , , ]

A: The provided research does not discuss catalytic properties or applications for 5,6,7,8-tetrahydroquinazoline. The primary focus lies in its potential as a scaffold for developing therapeutic agents, particularly targeting DHFR. [, , , , , ]

A: Yes, computational chemistry plays a crucial role in understanding the reactivity and selectivity of 5,6,7,8-tetrahydroquinazoline derivatives, particularly in intramolecular Diels-Alder reactions. [] Researchers utilize semi-empirical calculations (MNDO) to determine the heat of activation for these reactions. [] Additionally, molecular mechanics calculations combined with the Boltzmann distribution equation are employed to analyze the probability of different molecular conformations and their influence on reactivity. [] These computational studies provide insights into the structural features affecting the reactivity of these compounds.

ANone: SAR studies are central to understanding the biological activity of 5,6,7,8-tetrahydroquinazoline derivatives.

    • Position 2: Compounds with a 2-amino group generally exhibit higher potency against DHFR. [, , ]
    • Position 4: Aryl and arylsulfonyl substitutions at position 4 have been explored for 5-HT6 receptor antagonism. []
    • Position 6: Lipophilic substitutions, particularly arylmethyl groups with varying methoxy substitutions, enhance potency against P. carinii and T. gondii DHFR. [, , ] For instance, the 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl analogs demonstrate strong inhibition against P. carinii DHFR. []
    • Bridged Structures: Introducing a bridge in the carbocyclic ring, as seen in 4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene, can significantly impact potency and selectivity towards P. carinii and T. gondii DHFR. []

A: Specific information regarding the stability and formulation of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research. Studies focus more on the synthesis and biological evaluation of its derivatives. [, , , , , , , ]

ANone: These aspects are not extensively explored within the provided research papers. The primary focus lies in the synthesis and investigation of the biological activity of various 5,6,7,8-tetrahydroquinazoline derivatives, particularly their interaction with DHFR and potential as antiparasitic and antitumor agents. [1-24]

A: While specific milestones aren't explicitly outlined, the research highlights a clear progression in understanding 5,6,7,8-tetrahydroquinazoline. Early work focused on synthetic strategies, exploring reactions with cyanoguanidine, [] trisformylaminomethane, [] and various substituted amidines. [] This led to the development of diversely substituted derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。